molecular formula C10H13BrN2S B567002 5-Bromo-2-(cyclohexylthio)pyrimidine CAS No. 1242336-56-6

5-Bromo-2-(cyclohexylthio)pyrimidine

Cat. No.: B567002
CAS No.: 1242336-56-6
M. Wt: 273.192
InChI Key: LWKBPXULGUZFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclohexylthio)pyrimidine is an organic compound with the molecular formula C10H13BrN2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a cyclohexylthio group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyclohexylthio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylthio)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine
  • 5-Bromo-2-(phenylthio)pyrimidine
  • 5-Bromo-2-(ethylthio)pyrimidine

Uniqueness

5-Bromo-2-(cyclohexylthio)pyrimidine is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties compared to other similar compounds.

Biological Activity

5-Bromo-2-(cyclohexylthio)pyrimidine is a brominated derivative of pyrimidine that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of cyclohexylthio groups. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Antifungal Activity

Research has indicated that pyrimidine derivatives can exhibit significant antifungal properties. In a study examining various pyrimidine derivatives, compounds similar to this compound showed promising antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp. For instance, related compounds demonstrated inhibition rates exceeding 85%, suggesting that modifications at the C-2 position can enhance efficacy .

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties. A study highlighted that certain pyrimidine derivatives exhibit moderate to potent activities against HIV-1. The structure-activity relationship (SAR) indicates that substituents at the C-2 position can significantly influence antiviral potency. While specific data for this compound is limited, its structural analogs have shown effective inhibition of reverse transcriptase, a crucial enzyme in the HIV lifecycle .

Anticancer Potential

The anticancer activity of pyrimidines is well-documented, with various derivatives showing selective cytotoxicity against cancer cell lines. For example, compounds related to this compound have been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, revealing IC50 values in the micromolar range. These findings suggest that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Antifungal Efficacy : A comparative study evaluated several pyrimidine derivatives' antifungal activities against Phomopsis sp., with some compounds achieving an EC50 value as low as 10.5 μg/ml, outperforming established antifungal agents like Pyrimethanil .
  • Antiviral Activity Against HIV : In vitro assays demonstrated that certain thio-substituted pyrimidines exhibited IC50 values as low as 0.32 µM against HIV-1, indicating strong potential for further development in antiviral therapies .
  • Cytotoxicity in Cancer Research : A recent investigation into various pyrimidine derivatives revealed that some exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.87 to 12.91 µM, highlighting their potential as anticancer agents .

Properties

IUPAC Name

5-bromo-2-cyclohexylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBPXULGUZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682448
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-56-6
Record name 5-Bromo-2-(cyclohexylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.